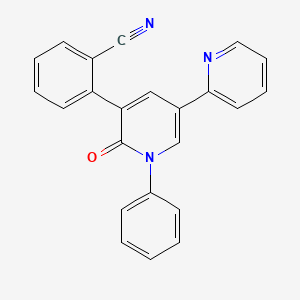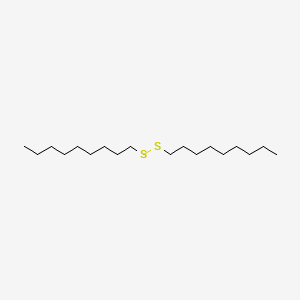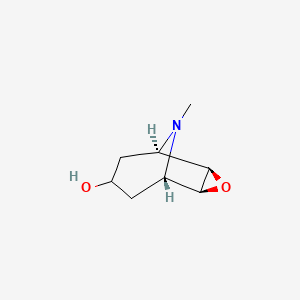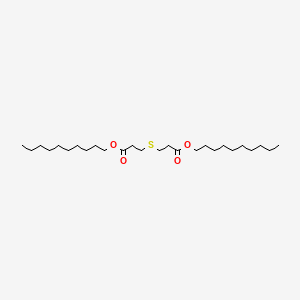
3,3'-Thiobis(propionic acid decyl) ester
描述
. This compound is a derivative of propionic acid and contains a sulfur atom linking two propionic acid decyl ester groups. It is commonly used as an antioxidant in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiobis(propionic acid decyl) ester typically involves the esterification of 3,3’-thiodipropionic acid with decanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 3,3’-Thiobis(propionic acid decyl) ester follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanol to a reactor containing 3,3’-thiodipropionic acid and an acid catalyst. The reaction mixture is heated and stirred to achieve complete esterification. The product is then purified through distillation or recrystallization .
化学反应分析
Types of Reactions
3,3’-Thiobis(propionic acid decyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3,3’-thiodipropionic acid and decanol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 3,3’-Thiodipropionic acid and decanol.
Substitution: Substituted esters or amides.
科学研究应用
3,3’-Thiobis(propionic acid decyl) ester has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
作用机制
The primary mechanism of action of 3,3’-Thiobis(propionic acid decyl) ester is its antioxidant activity. The sulfur atom in the compound can react with free radicals, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is particularly useful in protecting polymers and other materials from degradation caused by exposure to oxygen and other reactive species .
相似化合物的比较
Similar Compounds
3,3’-Thiobis(propionic acid dodecyl) ester: Similar structure but with dodecyl groups instead of decyl groups.
3,3’-Thiobis(propionic acid octyl) ester: Similar structure but with octyl groups instead of decyl groups.
3,3’-Thiobis(propionic acid hexyl) ester: Similar structure but with hexyl groups instead of decyl groups.
Uniqueness
3,3’-Thiobis(propionic acid decyl) ester is unique due to its specific decyl ester groups, which provide distinct physical and chemical properties compared to its analogs. These properties include solubility, melting point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
decyl 3-(3-decoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSJFCDKPWAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)
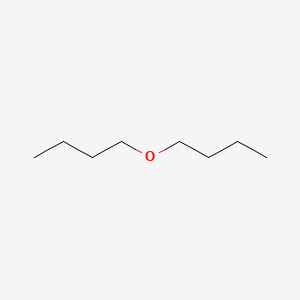
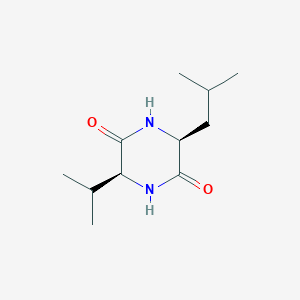
![4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-](/img/structure/B3395830.png)
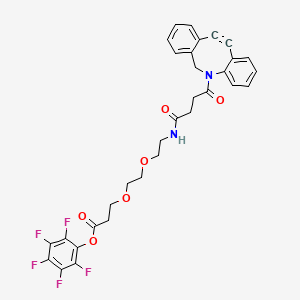
![4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395836.png)
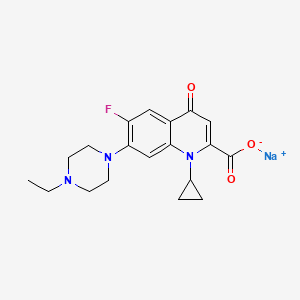
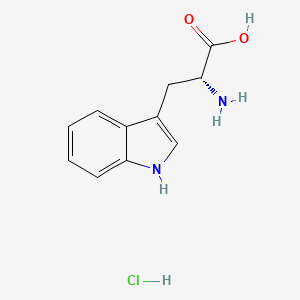
![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)
